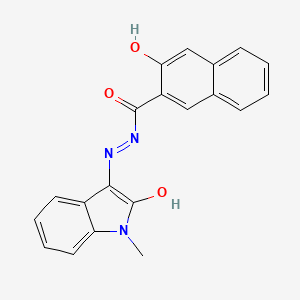
3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” typically involves the condensation of naphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under monitored conditions. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various organic transformations.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development and biochemical studies.
Medicine
The compound and its derivatives may have therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of “3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-carboxylic acid derivatives
- Indole-2-carboxylic acid derivatives
- Hydrazide derivatives
Uniqueness
The uniqueness of “3-HO-Naphthalene-2-carboxylic acid (1-ME-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide” lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminonaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c1-23-16-9-5-4-8-14(16)18(20(23)26)21-22-19(25)15-10-12-6-2-3-7-13(12)11-17(15)24/h2-11,24,26H,1H3 |
InChI Key |
LIMLBLQHCPLNSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)
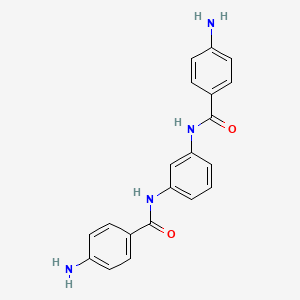
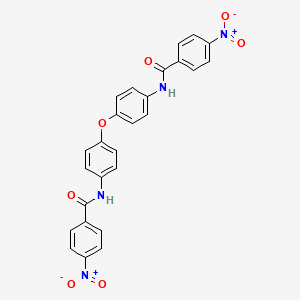
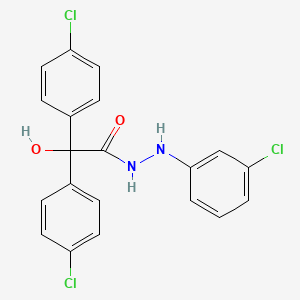
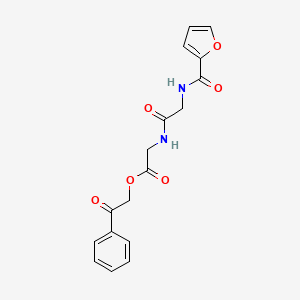
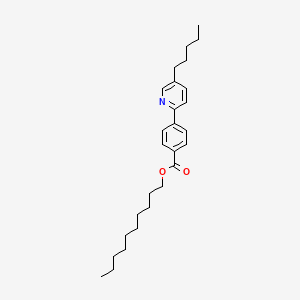
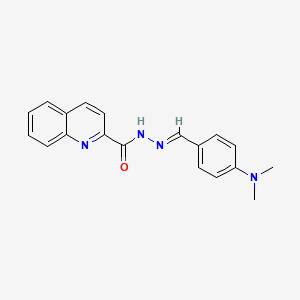
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
